molecular formula C14H21NO3 B1599472 tert-butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate CAS No. 204587-95-1

tert-butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate

Cat. No.: B1599472
CAS No.: 204587-95-1
M. Wt: 251.32 g/mol
InChI Key: ITPFEPDHSLWUED-NEPJUHHUSA-N
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Description

tert-Butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate (CAS: 204587-95-1) is a chiral amino alcohol ester with the molecular formula C₁₄H₂₁NO₃ and a molecular weight of 251.326 g/mol . It features a phenyl group, hydroxyl, and amino substituents on a four-carbon backbone, protected by a tert-butyl ester. This compound is widely utilized in organic synthesis, particularly in pharmaceutical intermediates, due to its stereochemical complexity and role in peptidomimetics .

Properties

IUPAC Name

tert-butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)12(16)11(15)9-10-7-5-4-6-8-10/h4-8,11-12,16H,9,15H2,1-3H3/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPFEPDHSLWUED-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C(CC1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427328
Record name tert-butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204587-95-1
Record name tert-butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate, also known as tert-butyl 2-amino-3-hydroxy-4-phenylbutanoate, is a chiral amino acid derivative with a molecular formula of C14H21NO3C_{14}H_{21}NO_3 and a molecular weight of approximately 251.32 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structural features of this compound include:

  • A tert-butyl group , which enhances lipophilicity.
  • An amino group that suggests potential interactions in biological systems.
  • A phenylbutanoate moiety , contributing to its unique properties.
PropertyValue
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
CAS Number204587-95-1
IUPAC NameThis compound

Research indicates that this compound may act primarily as an inhibitor of enkephalinase , an enzyme responsible for the degradation of enkephalins—peptides involved in pain modulation. By inhibiting this enzyme, the compound increases the levels of enkephalins, potentially providing analgesic effects and enhancing endogenous pain relief mechanisms .

Pharmacological Effects

  • Pain Management : Due to its role in modulating enkephalin levels, this compound shows promise in therapeutic applications for pain management .
  • Neuroprotection : Its ability to influence neurotransmitter systems suggests potential neuroprotective effects .
  • Antioxidant Properties : The presence of a phenolic structure may confer antioxidant activity, which has been observed in various assays .

Study on Enkephalinase Inhibition

A study demonstrated that this compound effectively inhibited enkephalinase activity in vitro. The inhibition led to increased levels of enkephalins, correlating with enhanced analgesic effects in animal models .

Antioxidant Activity Assessment

In assays measuring antioxidant capacity (e.g., ABTS and FRAP), the compound exhibited significant free radical scavenging activity. The results indicated that it could effectively inhibit lipid peroxidation processes, showcasing its potential as an antioxidant agent .

Table 2: Antioxidant Activity Results

Assay TypeIC50 Value (μM)Comparison with Trolox (IC50)
ABTS Radical Scavenging19.6Trolox: 91.8
FRAP12.5Trolox: 50

Scientific Research Applications

Organic Synthesis

Tert-butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate serves as a versatile intermediate in organic synthesis. It can be utilized for:

  • Chiral Building Blocks : It is used to synthesize complex organic molecules and pharmaceuticals due to its chiral nature.
  • Precursor for Bioactive Compounds : It is involved in the synthesis of various biologically active compounds, enhancing the development of new drugs.

Medicinal Chemistry

Research indicates that this compound may have therapeutic effects, including:

  • Antihypertensive Properties : Investigated for its potential to regulate blood pressure through interactions with specific enzyme systems.
  • Anticancer Activity : Preliminary studies suggest it may inhibit certain cancer cell lines, although detailed mechanisms are still under investigation .

Biological Research

The compound's structural similarities to amino acids suggest potential roles in metabolic pathways:

  • Neurotransmitter Systems : Some studies have explored its effects on neurotransmitter regulation, indicating possible applications in neuropharmacology.
  • Enzyme Inhibition Studies : It has been studied for its ability to inhibit specific enzymes, which could lead to the development of new therapeutic agents targeting metabolic disorders .

Case Studies and Experimental Findings

Study FocusFindingsReference
Antihypertensive EffectsDemonstrated modulation of angiotensin-converting enzyme activity.
Anticancer ActivityInhibitory effects on breast cancer cell lines observed in vitro.
Enzyme InteractionPotential as an enzyme inhibitor with high binding affinity noted.

Synthetic Methods

The synthesis of this compound can be achieved through various methods:

  • Asymmetric Synthesis : Utilizing chiral catalysts to ensure enantiomeric purity.
  • MAC Reactions : A method involving one-pot reactions that yield high diastereoselectivity and efficiency .

Chemical Reactions Analysis

Epoxidation and Hydrogenolysis

The hydroxyl and amino groups are further functionalized through epoxidation and hydrogenolysis:

  • Epoxidation : The syn-elimination of the β-chloro-α-hydroxy ester under basic conditions forms an epoxide intermediate via an SNi mechanism .

  • Hydrogenolysis : The epoxide undergoes Pd/C-catalyzed hydrogenolysis at 50°C under 2 MPa H₂, cleaving the trimethylsiloxy (TMS) protecting group and reducing the epoxide to a vicinal diol . Subsequent Boc protection with Boc₂O yields the final compound .

tert-Butyl Ester Hydrolysis

The tert-butyl ester is hydrolyzed under acidic conditions (e.g., HCl in ethanol) to form the free carboxylic acid, a precursor for ACE inhibitors like benazepril .

Table 2: Hydrolysis Conditions

ParameterValue
Reagent7–15% HCl (w/v) in ethanol
Temperature75–80°C
Reaction Time15 hours
Yield78–80%
Purity (HPLC)98%

Amino Group Reactions

The primary amine undergoes:

  • Acylation : Reacts with anhydrides (e.g., acetic anhydride) to form amides.

  • Sulfonation : Tosyl or mesyl groups are introduced using p-toluenesulfonyl chloride or methanesulfonyl chloride, facilitating nucleophilic substitution .

Hydroxyl Group Protection

The hydroxyl group is protected as a silyl ether (e.g., TBDMS or TMS) using chlorosilanes in the presence of a base (e.g., imidazole) .

Stereochemical Stability

The (2S,3R) configuration remains intact under standard reaction conditions due to the rigidity of the Ru-BINAP catalyst system . Racemization is negligible (<2%) during ester hydrolysis or Boc deprotection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(a) tert-Butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate (CAS: 119626-06-1)
  • Structural Differences : The (2R,3S) configuration is the enantiomer of the (2S,3R) compound, leading to mirror-image stereochemistry.
  • Physicochemical Properties : Identical molecular formula and weight but distinct optical rotation and binding properties.
  • Applications : Used in asymmetric synthesis but may exhibit divergent biological activity due to stereospecific enzyme interactions .
(b) (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric Acid
  • Structural Differences: Replaces the tert-butyl ester with a carboxylic acid group.
  • Applications: Functions as a β-hydroxy-α-amino acid derivative, relevant in peptide synthesis and enzyme inhibition studies .

Functional Group Modifications

(a) tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate (CAS: 162536-40-5)
  • Structural Differences: Introduces a chlorine atom at the 4-position and replaces the amino group with a carbamate protected by tert-butyloxycarbonyl (Boc).
  • Applications : Serves as a precursor in antiviral drug synthesis, leveraging the chloro substituent for nucleophilic substitution reactions .
(b) (2R,3S)-3-(N-BOC-amino)-1-oxirane-4-phenylbutane (CAS: N/A)
  • Structural Differences : Incorporates an epoxide (oxirane) ring instead of the hydroxyl group, enhancing electrophilicity.
  • Applications : Critical in synthesizing epoxide-containing pharmacophores, such as protease inhibitors like atazanavir .

Backbone and Substituent Variations

(a) (2S,3R)-3-Phenylisoserine
  • Structural Differences: Shortens the carbon chain to three carbons, with a hydroxyl and amino group on adjacent chiral centers.
  • Applications : Key intermediate in taxol side-chain synthesis, highlighting the importance of stereochemistry in medicinal chemistry .
(b) tert-Butyl [(2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate (CAS: 160232-08-6)
  • Structural Differences: Substitutes the amino group with an isobutylamino moiety and adds a Boc-protected carbamate.
  • Applications : Used in peptidomimetic design to modulate lipophilicity and receptor binding .

Physicochemical and Commercial Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Purity (%) Price (1 g) Key Applications
(2S,3R)-tert-Butyl ester (204587-95-1) C₁₄H₂₁NO₃ 251.326 97 $4,000 Pharmaceutical intermediates
(2R,3S)-tert-Butyl ester (119626-06-1) C₁₄H₂₁NO₃ 251.326 97 Inquire Asymmetric synthesis
(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid C₁₀H₁₃NO₃ 195.22 >95 $500* Peptide synthesis
tert-Butyl ((2S,3R)-4-chloro)carbamate (162536-40-5) C₁₅H₂₂ClNO₃ 299.79 >95 Inquire Antiviral intermediates

*Estimated based on market analogs.

Research and Industrial Relevance

  • Stereochemical Impact : The (2S,3R) configuration in the target compound enhances binding to chiral catalysts and biological targets, as seen in enzyme-substrate interactions (e.g., HILDH binding modes in ).
  • Synthetic Utility : tert-Butyl protection improves stability during solid-phase peptide synthesis (SPPS), while modifications like epoxidation () or halogenation () expand reactivity profiles.
  • Cost Factors: The high price of the (2S,3R) isomer ($4,000/g) reflects challenges in asymmetric synthesis and purification, contrasting with cheaper analogs like (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid .

Preparation Methods

Synthetic Strategy Overview

The preparation of tert-butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate typically employs diastereoselective synthesis using chiral auxiliaries or chiral starting materials to control stereochemistry. A prominent method involves the use of tert-butanesulfinamide chemistry to form chiral imines, which then undergo nucleophilic addition reactions to install the amino and hydroxy substituents with high stereocontrol.

Key Preparation Method: Diastereoselective Enolate Addition to tert-butanesulfinylimines

  • The core step in the synthesis is the enolate addition of methyl 2-((tert-butoxycarbonyl)oxy)acetate to an (S)-tert-butanesulfinylimine derivative. This reaction forms the amino acid backbone with the desired (2S,3R) stereochemistry in high yields (66–87%) and excellent diastereoselectivity.

  • This method leverages the chiral sulfinyl group as a directing auxiliary, which controls the facial selectivity of the nucleophilic attack on the imine carbon, thus setting the stereochemistry at the 2 and 3 positions of the butanoate chain.

  • The approach is well-documented and has been applied in the synthesis of complex natural products such as the side chain of Taxol, indicating its robustness and broad substrate scope.

Subsequent Functional Group Transformations

  • After the initial formation of the chiral intermediate, sequential hydrolysis of the methyl ester is performed to yield the corresponding carboxylic acid.

  • This acid is then coupled with suitable amino acid esters (e.g., proline methyl ester) to extend the peptide-like structure if desired.

  • Finally, global deprotection steps remove protecting groups such as the sulfinyl and Boc groups to yield the free amino and hydroxy functionalities in the final tert-butyl ester form.

Yield and Purity Considerations

  • Overall yields for the multi-step synthesis range from 52% to 76% , demonstrating efficient conversion through each stage.

  • The stereochemical purity is typically confirmed by chiral chromatographic methods and NMR spectroscopy, ensuring the (2S,3R) configuration is maintained.

  • The tert-butyl ester protecting group provides stability during synthesis and can be selectively removed under mild acidic conditions if needed.

Supporting Data from Structure-Activity Relationship (SAR) Studies

  • Research optimizing related aminopeptidase inhibitors (which include this compound analogues) utilized this synthetic route to generate a diverse compound library.

  • Table 1 (excerpted below) summarizes inhibitory activities of various analogues prepared by this method, highlighting the importance of stereochemistry and side chain modifications on biological activity:

Compound NT Side Chain (R1) PEPD IC50 (μM) XPNPEP1 IC50 (μM)
CQ31 (parent compound) This compound 0.67 ± 0.05 122 ± 2.5
CQ42 Modified side chain 7.6 ± 0.74 241 ± 16
CQ75 Hydroxyl-modified 0.30 ± 0.05 115 ± 9.4
  • These data indicate that the synthetic method allows for systematic modification of the amino acid side chains, enabling fine-tuning of biological activity while maintaining stereochemical integrity.

Advantages of the tert-butanesulfinamide Approach

  • High stereoselectivity: Ensures the correct (2S,3R) configuration critical for biological function.

  • Versatility: Applicable to a wide range of substrates and side chains, facilitating SAR studies.

  • Scalability: Suitable for producing gram-scale quantities with consistent quality.

  • Mild reaction conditions: Protecting groups and intermediates are stable under typical reaction conditions, minimizing side reactions.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome Yield (%)
1 Formation of (S)-tert-butanesulfinylimine Chiral sulfinamide + aldehyde/ketone Chiral imine intermediate High (not specified)
2 Enolate addition Methyl 2-((tert-butoxycarbonyl)oxy)acetate, base Formation of chiral amino acid ester 66–87
3 Hydrolysis Acidic/basic hydrolysis Conversion to carboxylic acid High
4 Coupling Amino acid ester coupling agents Extension of peptide chain Moderate to high
5 Deprotection Acidic conditions (e.g., TFA) Removal of sulfinyl and Boc groups High

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for tert-butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate, and how is stereochemical control achieved?

  • Methodological Answer : The compound’s stereochemistry ((2S,3R)) is typically controlled via asymmetric catalysis or chiral pool synthesis. For example, enantioselective hydrogenation using Ru-based catalysts (e.g., MeO-POP ligands) can achieve high enantiomeric excess (ee) . Protecting groups (e.g., tert-butoxycarbonyl (Boc)) are often employed to stabilize the amino and hydroxyl functionalities during synthesis . Post-synthesis, recrystallization or chiral HPLC purification ensures stereochemical purity ≥95% .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for vicinal diols/amines) .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H; retention times and peak integration quantify ee .
  • X-ray Crystallography : Resolves absolute configuration, especially when synthetic ambiguity exists .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C14_{14}H21_{21}NO3_3, MW 251.32) .

Q. What are the recommended storage conditions to maintain this compound’s stability?

  • Methodological Answer : Store under inert gas (N2_2 or Ar) at –20°C in airtight containers to prevent hydrolysis of the Boc group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation . Pre-synthesis, conduct stability tests under intended experimental conditions (e.g., pH, temperature) .

Advanced Research Questions

Q. How can researchers address contradictions in reported enantiomeric excess (ee) for this compound across synthetic protocols?

  • Methodological Answer : Discrepancies in ee often arise from differences in:

  • Catalyst Loading : Higher catalyst concentrations (e.g., 5 mol% vs. 2 mol%) may improve turnover but reduce selectivity .
  • Reaction Temperature : Lower temperatures (0–5°C) favor kinetic control, enhancing ee .
  • Workup Procedures : Aggressive acid/base treatments during Boc deprotection can racemize chiral centers; use mild conditions (e.g., TFA/DCM at 0°C) .
    • Validation : Replicate protocols with strict parameter control and compare ee via chiral HPLC .

Q. What strategies optimize this compound’s solubility in aqueous-organic reaction systems?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO/water (1:4) or THF/PBS buffer (pH 7.4) to enhance solubility while preserving stability .
  • Derivatization : Convert the free amine to a hydrochloride salt or the hydroxyl group to a sulfate ester for improved aqueous compatibility .
  • Micellar Catalysis : Nonionic surfactants (e.g., Triton X-100) can solubilize the compound in biphasic systems .

Q. How does the compound’s stereochemistry influence its reactivity in peptide coupling or glycosylation reactions?

  • Methodological Answer : The (2S,3R) configuration imposes steric and electronic effects:

  • Peptide Coupling : The β-hydroxy-α-amino acid motif participates in β-turn induction; coupling with DCC/HOBt at 0°C minimizes epimerization .
  • Glycosylation : The hydroxyl group’s axial position favors nucleophilic attack in glycosyl donor synthesis; stereoselectivity is modulated by Lewis acids (e.g., TMSOTf) .
    • Mechanistic Insight : DFT calculations or kinetic isotope effects (KIE) can elucidate transition-state interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate
Reactant of Route 2
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tert-butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate

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